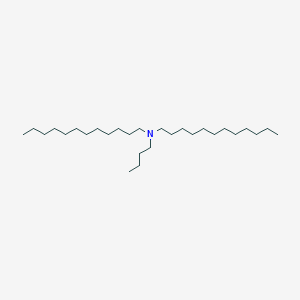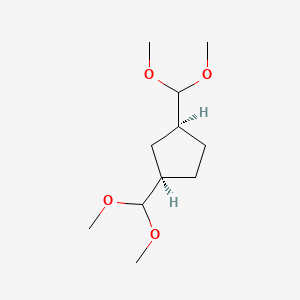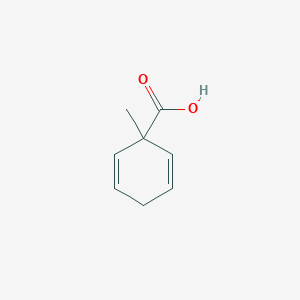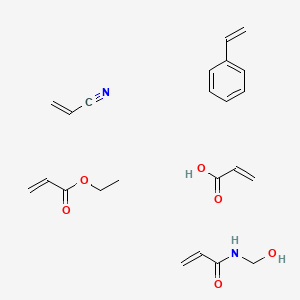
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile; prop-2-enoic acid; styrene” is a combination of five distinct organic compounds, each with unique properties and applications. These compounds are widely used in various industries, including pharmaceuticals, plastics, and textiles.
Méthodes De Préparation
Ethyl Prop-2-enoate: Ethyl prop-2-enoate, also known as ethyl acrylate, is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as sulfuric acid or ion exchange resins. Another method involves the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol .
N-(hydroxymethyl)prop-2-enamide: This reaction is typically carried out in an aqueous solution at a controlled pH .
Prop-2-enenitrile: This process involves reacting propylene, ammonia, and air in the presence of a catalyst such as bismuth phosphomolybdate at high temperatures .
Prop-2-enoic Acid: This process involves the use of catalysts such as molybdenum and vanadium oxides .
Styrene: Styrene is typically produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst such as iron oxide at high temperatures. Another method involves the reaction of benzene and ethylene using a zeolite or aluminum chloride catalyst .
Analyse Des Réactions Chimiques
Ethyl Prop-2-enoate: Ethyl prop-2-enoate undergoes polymerization reactions to form polymers used in resins, plastics, and adhesives. It can also undergo transesterification reactions with higher alcohols to produce specialty acrylates .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide can undergo polymerization reactions to form hydrogels and other polymeric materials. It can also react with other monomers to form copolymers .
Prop-2-enenitrile: Prop-2-enenitrile undergoes polymerization reactions to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide .
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization reactions to form polyacrylic acid, which is used in superabsorbent polymers. It can also undergo esterification reactions to form acrylate esters .
Styrene: Styrene undergoes polymerization reactions to form polystyrene, which is used in a wide range of plastic products. It can also undergo copolymerization reactions with other monomers to form various copolymers .
Applications De Recherche Scientifique
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers for paints, textiles, and non-woven fibers. It is also a reagent in the synthesis of pharmaceutical intermediates .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is used in the production of hydrogels and other polymeric materials. It is also used in the paper and textile industries as a crosslinking agent .
Prop-2-enenitrile: Prop-2-enenitrile is used in the production of synthetic fibers such as acrylic fibers. It is also used in the production of plastics, synthetic rubber, and adhesives .
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used in the production of acrylate esters for coatings and adhesives .
Styrene: Styrene is used in the production of polystyrene, which is used in a wide range of plastic products such as packaging materials, insulation, and disposable containers. It is also used in the production of synthetic rubber and resins .
Mécanisme D'action
Ethyl Prop-2-enoate: Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide acts as a crosslinking agent, forming covalent bonds between polymer chains to create a three-dimensional network .
Prop-2-enenitrile: Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Prop-2-enoic Acid: Prop-2-enoic acid acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Styrene: Styrene acts as a monomer in polymerization reactions, forming polymers through the formation of covalent bonds between monomer units .
Comparaison Avec Des Composés Similaires
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is similar to other acrylate esters such as methyl acrylate and butyl acrylate. It is unique in its ability to form polymers with specific properties such as flexibility and toughness .
N-(hydroxymethyl)prop-2-enamide: N-(hydroxymethyl)prop-2-enamide is similar to other acrylamide derivatives such as N-methylol methacrylamide. It is unique in its ability to form hydrogels with specific properties such as high water absorption .
Prop-2-enenitrile: Prop-2-enenitrile is similar to other nitriles such as methacrylonitrile and butadiene nitrile. It is unique in its ability to form synthetic fibers with specific properties such as high strength and durability .
Prop-2-enoic Acid: Prop-2-enoic acid is similar to other carboxylic acids such as methacrylic acid and crotonic acid. It is unique in its ability to form superabsorbent polymers with specific properties such as high water absorption .
Styrene: Styrene is similar to other vinyl compounds such as vinyl chloride and vinyl acetate. It is unique in its ability to form polystyrene with specific properties such as rigidity and transparency .
Propriétés
Numéro CAS |
54547-36-3 |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H8O2.C4H7NO2.C3H3N.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4;1-2-3(4)5/h2-7H,1H2;3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2;2H,1H2,(H,4,5) |
Clé InChI |
IFNPRPGKTDIREM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC(=O)NCO.C=CC(=O)O |
Numéros CAS associés |
54547-36-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)

![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

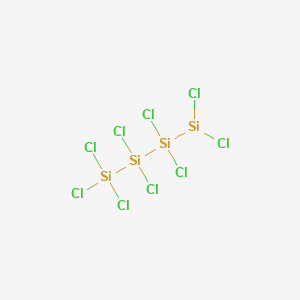
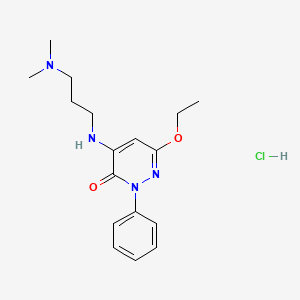
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
